tert-butyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate -

tert-butyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate

Catalog Number: EVT-4035126
CAS Number:
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

    Compound Description: SP-10 is a benzamide derivative investigated for its potential as a novel HIV treatment. Research has demonstrated its ability to inhibit HIV-1 replication at significantly lower concentrations than zidovudine (AZT) []. It achieves this by modifying actin dynamics, leading to reduced expression of CD4 and CCR5 on host cells and inhibiting gp120 binding [].

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

    Compound Description: BisP4 is a bispidinone derivative exhibiting significant cytotoxic activity against pancreatic cancer cell lines []. Its mechanism of action involves inducing apoptosis, evident through morphological changes and activation of caspase-3/-7 in treated cells [].

    Compound Description: Compound 4 is a CCK-B "dipeptoid" ligand with moderate binding affinity for the CCK-B receptor (IC50 = 852 nM) []. This compound serves as a basis for investigating amide bond replacements to modulate receptor binding affinity and selectivity.

Tricyclo[3.3.1.1(3,7)]dec-2-yl (R)-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[(2-phenylethyl)amino]ethyl]carbamate (23)

    Compound Description: Compound 23 demonstrates improved CCK-B receptor binding affinity compared to compound 4, exhibiting an IC50 of 32 nM []. Modifications to the linker region and substituents contribute to this enhanced binding.

Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4,9-dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate (36)

    Compound Description: Compound 36 represents a modified "dipeptoid" with a fumarate side chain added to the phenethyl group, resulting in improved CCK-B receptor binding affinity (IC50 = 38.8 nM) []. This modification highlights the impact of specific functional groups on receptor interactions.

Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2-thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate (5)

    Compound Description: Compound 5 incorporates a 4,5-dihydro-1,3-thiazole ring and exhibits selectivity for the CCK-A receptor over the CCK-B receptor []. This selectivity profile highlights the impact of specific heterocycles on receptor subtype preference.

N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015)

    Compound Description: CI-1015 is a second-generation peptoid CCK-B receptor antagonist with improved pharmacokinetic properties, including better bioavailability and brain penetration compared to its predecessor, CI-988 []. These improvements make it a promising candidate for further development as an anxiolytic drug.

tert-butyl(1-((2-((5-([1,1'biphenyl]-4-ylmethyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (6d)

    Compound Description: Compound 6d is a thiadiazole peptidomimetic exhibiting antiproliferative activity against various cancer cell lines, notably prostatic cancer cells [].

Properties

Product Name

tert-butyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-17(18(24)23-8-10-26-11-9-23)12-14-13-21-16-7-5-4-6-15(14)16/h4-7,13,17,21H,8-12H2,1-3H3,(H,22,25)

InChI Key

DPCUWSSGDCOAGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.